Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide

Description

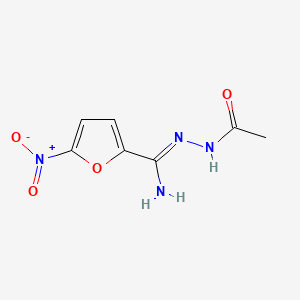

Acetic acid, 2-(5-nitro-α-iminofurfuryl)hydrazide is a nitro-substituted furyl hydrazide derivative. Its structure features a 5-nitro-2-furyl moiety linked via an imino group to a hydrazide side chain, which is further attached to an acetic acid backbone. The nitro group and hydrazide functionality are critical for its reactivity, as seen in similar compounds .

Properties

CAS No. |

3777-13-7 |

|---|---|

Molecular Formula |

C7H8N4O4 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]acetamide |

InChI |

InChI=1S/C7H8N4O4/c1-4(12)9-10-7(8)5-2-3-6(15-5)11(13)14/h2-3H,1H3,(H2,8,10)(H,9,12) |

InChI Key |

ZBCOZJRTAODECL-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |

Canonical SMILES |

CC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis Using Hydrazine Hydrate

This method involves the reaction of acetic acid with hydrazine hydrate under controlled conditions. The process includes:

-

- Acetic acid

- Hydrazine hydrate (content >80%)

- Catalyst: CuO/Cr$$2$$O$$3$$

-

- Under nitrogen protection, acetic acid, hydrazine hydrate, and the CuO/Cr$$2$$O$$3$$ composite catalyst are placed in a reaction kettle equipped with a rectifying column.

- The mixture is stirred and heated to reflux (98°C–100°C).

- The reaction continues for 4–6 hours until condensation water flows out from the rectifying column.

- After the reaction, the mixture undergoes distillation at 100°C–120°C to remove excess acetic acid and hydrazine hydrate.

- The remaining liquid is filtered while hot, and the filtrate is cooled for crystallization.

- The resulting solid is dried under vacuum to obtain the final product.

Yield :

Solid Acid Catalysis Using Molecular Sieves

An alternative approach uses Hβ-type solid acid molecular sieves as a catalyst:

-

- Acetic acid

- Hydrazine hydrate (content >80%)

- Hβ-type solid acid molecular sieves

-

- Similar steps are followed as in the CuO/Cr$$2$$O$$3$$ catalysis method, but Hβ-type molecular sieves replace the metal catalyst.

- The reaction conditions remain consistent (reflux at 98°C–100°C for 4–6 hours).

- Post-reaction, crystallization and drying steps yield the final product.

Yield :

Reaction Conditions and Optimization

Temperature Control

- Reflux temperature (98°C–100°C) ensures effective condensation without decomposition.

- Distillation temperatures (100°C–120°C) are critical for removing unreacted materials.

Catalyst Selection

- CuO/Cr$$2$$O$$3$$: Provides high catalytic efficiency but requires careful handling due to potential environmental concerns.

- Hβ-type molecular sieves: Offer a more environmentally friendly alternative with similar catalytic performance.

Stoichiometric Ratios

- Acetic acid to hydrazine hydrate ratio: Typically maintained between 1:1 and 1:1.5 for optimal yields.

Data Table: Comparative Analysis of Methods

| Parameter | CuO/Cr$$2$$O$$3$$ Catalysis | Hβ-Type Molecular Sieves |

|---|---|---|

| Catalyst Amount | 10%–20% of acetic acid weight | 10%–20% of acetic acid weight |

| Reaction Temperature | 98°C–100°C | 98°C–100°C |

| Reaction Time | 4–6 hours | 4–6 hours |

| Yield | ~346–352 g | ~346–352 g |

| Environmental Impact | Moderate | Low |

Chemical Reactions Analysis

Formation of Hydrazones

The compound reacts with aldehydes or ketones to form hydrazones. This reaction is facilitated by the hydrazide’s nucleophilic NH2 group, which attacks carbonyl carbons. For example:

-

Schiff base formation : Condensation with aromatic aldehydes (e.g., phenyl, 2-chlorophenyl) yields arylidenehydrazides .

-

Table of representative aldehydes :

| Entry | Aryl Group (Ar) | Example Compound |

|---|---|---|

| a | Phenyl | 3a |

| c | 2-Chlorophenyl | 3c |

| g | 2,5-Dihydroxyphenyl | 3g |

This reaction is critical for generating diverse derivatives with potential biological activity .

Acylation and Formylation Reactions

The compound undergoes acylation with acetic acid or formic acid, though partial acetylation/formylation occurs as a side reaction. Key observations:

-

Acetylation : Refluxing in acetic acid yields N'-acetyl derivatives (e.g., 5 in ).

-

Formylation : Reaction with formic acid produces N-formyl derivatives (e.g., 4 in ).

-

Deformylation : Formyl groups can be removed using hydrazine or hydroxylamine, with hydrazine acting faster .

Reactions with Thiosemicarbazides and Cyclization

The compound interacts with carbon disulfide and isothiocyanates to form heterocycles:

-

Oxadiazole/triazole derivatives : Heating with CS2 or KSCN generates compounds like 12 (oxadiazole) and 14 (triazole) .

-

Cyclization : Thiosemicarbazides derived from the compound undergo cyclization to form thiazolidinones .

Mechanistic Insights

The nitro group’s electron-withdrawing effect enhances electrophilicity, facilitating nucleophilic attacks. For example:

-

Reactivity in hydrazone formation : The α-iminofurfuryl moiety’s conjugation stabilizes intermediates during condensation.

-

Side reactions : Acetic acid as a solvent can lead to partial acetylation, necessitating controlled conditions to optimize yields .

Comparison of Reaction Pathways

| Reaction Type | Key Features | Example Products |

|---|---|---|

| Hydrazine condensation | Forms hydrazone derivatives | 3a–3l |

| Acylation | Partial acetylation as a side product | 5 |

| Cyclization | Generates heterocyclic compounds | 12 , 14 |

Analytical and Monitoring Techniques

-

TLC/HPLC : Used to track reaction progress and purity.

-

NMR/IR spectroscopy : Critical for confirming structural changes during derivatization .

This compound’s reactivity profile highlights its utility in organic synthesis, particularly in generating bioactive derivatives with applications across medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetic acid, including 2-(5-nitro-alpha-iminofurfuryl)hydrazide, possess notable antimicrobial properties.

Case Study: Antimicrobial Efficacy

- A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated that it exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.95-15.62 |

| Enterococcus faecalis | 3.91-62.5 |

| Escherichia coli | 125 |

The compound showed a lethal effect with minimum bactericidal concentrations (MBC) ranging from 3.91 to 62.5 µg/mL, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer properties of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide have been highlighted in several studies.

Case Study: Breast Cancer

- In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound induced significant cytotoxic effects. The IC50 value was approximately 1.30 µM, demonstrating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

Mechanism of Action:

- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest: It disrupts the cell cycle at the S phase, preventing further proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings:

Mechanism of Action

The mechanism of action of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide group can form covalent bonds with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Carcinogenicity

Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide ():

- Structure : Contains a nitro-furyl group linked to a thiazolyl-hydrazide moiety.

- Activity: Demonstrated potent carcinogenicity in Swiss mice (21/22 tumor incidence) and Holtzman rats, inducing mammary adenocarcinomas and leukemias. The nitro group is implicated in tumorigenesis, as non-nitro analogs (e.g., 2-furaldehyde semicarbazone) showed significantly lower tumor rates (6/30 vs. 22/29 in nitro-containing compounds) .

5-Nitro-2-furaldehyde semicarbazone ():

- Activity: Induced mammary fibroadenomas in rats (22/29 incidence).

Table 1: Carcinogenicity of Nitro-Furyl Hydrazide Derivatives

Corrosion Inhibition Potential

Hydrazide derivatives are widely studied as corrosion inhibitors. While the target compound lacks direct data, analogs highlight structure-activity relationships:

- Sulfanyl pyridazine hydrazides (): Compound 3 (93% inhibition efficiency in 1.0 M HCl) outperformed others due to chelation with steel surfaces via physicochemical adsorption .

- IMNH (N'-[(4-methyl-1H-imidazole-5-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide): Achieved mixed-type inhibition (chemisorption) in acidic media, with efficiency increasing at higher temperatures .

Key Factors: The nitro group in the target compound may enhance electron-withdrawing effects, improving adsorption on metal surfaces. However, steric hindrance from the iminofurfuryl group could reduce efficacy compared to smaller analogs.

Biological Activity

Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a notable compound within the hydrazide class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on antimicrobial, antifungal, and anticancer activities, supported by case studies and relevant data.

1. Overview of Hydrazide Derivatives

Hydrazides are compounds known for their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The structural modifications of hydrazides can greatly influence their biological efficacy. This compound is a derivative that has shown promising potential in various studies.

2. Antimicrobial Activity

Research indicates that hydrazide derivatives exhibit considerable antimicrobial properties against a range of pathogens. The compound has been tested against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (ZOI) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | 21 mm | Not specified |

| Escherichia coli | 21–24 mm | 11–27 μg/ml |

| Staphylococcus aureus | Comparable to ampicillin | 11–27 μg/ml |

| Staphylococcus epidermidis | 4 μg/ml | 4 μg/ml |

In a study by Narisetty et al. (2013), the synthesized hydrazide–hydrazones demonstrated superior activity against P. aeruginosa, outperforming traditional antibiotics like ampicillin .

3. Antifungal Activity

The antifungal properties of this compound have also been evaluated. Hydrazide derivatives have shown effectiveness against various fungal pathogens:

- Tested Fungi : Candida albicans, Aspergillus niger, and others.

- Results : The compound exhibited significant antifungal activity, with effective concentrations leading to inhibition of fungal growth.

4. Anticancer Potential

The anticancer activity of hydrazides is an area of active research. This compound has been investigated for its potential to inhibit tumor growth:

- Mechanism : It is believed that the compound may induce apoptosis in cancer cells through various pathways.

- Case Studies : In vivo studies have shown that similar hydrazide derivatives localized effectively in tumor tissues when administered to mice with human cancer xenografts .

5. Case Studies and Research Findings

Several case studies have highlighted the biological activity of hydrazides:

- A systematic review indicated that over 70% of synthetic hydrazide derivatives were evaluated for antimicrobial and antifungal activity, emphasizing their significance in pharmacology .

- Specific studies have documented the synthesis and testing of various hydrazone derivatives showing enhanced biological activities compared to their parent compounds .

6. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Its effectiveness against various bacteria and fungi, along with potential anticancer properties, underscores the importance of continued research into hydrazide derivatives.

Q & A

Q. Advanced

- Comparative SAR analysis : Evaluate substituent effects; e.g., nitro groups at the 5-position enhance anticonvulsant activity, while bulky aryl groups may reduce bioavailability .

- In silico validation : Use molecular docking to reconcile discrepancies between in vitro activity and structural features (e.g., binding affinity to γ-aminobutyric acid receptors) .

- Dose-response reassessment : Test conflicting compounds at multiple doses (e.g., 30–300 mg/kg) to identify non-linear pharmacokinetics .

What methodologies evaluate structure-activity relationships (SAR) of hydrazide derivatives in drug discovery?

Q. Advanced

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) to assess electronic and steric effects .

- In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using radioligand displacement .

- Computational modeling : Generate QSAR models correlating logP, polar surface area, and IC₅₀ values .

What safety precautions are recommended when handling nitro-substituted hydrazide compounds?

Q. Basic

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of nitro-furan vapors .

- First aid : Immediate rinsing with water for skin contact; consult poison control for ingestion .

How can molecular docking studies enhance pharmacological evaluation of hydrazide derivatives?

Q. Advanced

- Target selection : Dock derivatives against validated targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with catalytic residues) to prioritize compounds for synthesis .

- Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with in vitro IC₅₀ values .

What strategies resolve low solubility of hydrazide derivatives in pharmacological assays?

Q. Advanced

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : Convert hydrazides to hydrochloride salts via HCl gas treatment .

- Prodrug design : Introduce ester or glycoside moieties for improved bioavailability .

How is purity validated for synthesized hydrazide compounds?

Q. Basic

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

- Melting point : Sharp melting ranges (<2°C variation) indicate high purity .

What are the limitations of current synthetic methods for nitro-furfuryl hydrazides?

Q. Advanced

- Side reactions : Nitro group reduction under acidic conditions may yield undesired amines; use inert atmospheres (N₂/Ar) to mitigate .

- Scale-up challenges : Microwave methods require specialized reactors for >10g batches; traditional reflux offers better scalability .

- Regioselectivity : Competing reactions at furan C3 vs. C5 positions necessitate careful stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.